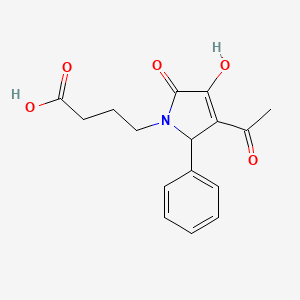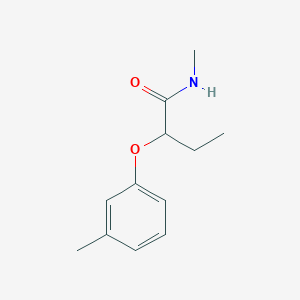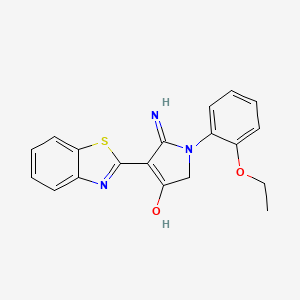
1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1-ethanone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1-ethanone thiosemicarbazone (HOC-ETS) is a thiosemicarbazone compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1-ethanone thiosemicarbazone involves its ability to chelate metal ions, particularly copper ions. This compound forms stable complexes with copper ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase (SOD), which can lead to increased ROS levels and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of copper-dependent enzymes, and chelate metal ions. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1-ethanone thiosemicarbazone in lab experiments is its ability to selectively chelate copper ions, which can be useful in the detection and treatment of copper-related diseases. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
Direcciones Futuras
There are several future directions for the study of 1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1-ethanone thiosemicarbazone, including its potential use as a therapeutic agent for the treatment of copper-related diseases, such as Wilson's disease. Additionally, this compound could be further investigated for its anticancer properties, particularly in combination with other chemotherapeutic agents. Further research is also needed to understand the potential toxicity of this compound and its effects on normal cells.
Métodos De Síntesis
1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1-ethanone thiosemicarbazone can be synthesized using a variety of methods, including the reaction of ethyl 3-acetyl-4-hydroxy-2H-chromene-2-carboxylate with thiosemicarbazide in the presence of acetic acid and sodium acetate. Another method involves the reaction of ethyl 2-acetyl-4-hydroxy-3-methyl-2H-chromene-3-carboxylate with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethanolic hydrogen chloride to obtain this compound.
Aplicaciones Científicas De Investigación
1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1-ethanone thiosemicarbazone has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of copper ions in biological samples. This compound has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a chelating agent for the treatment of metal poisoning.
Propiedades
IUPAC Name |
[(E)-1-(7-hydroxy-2-oxochromen-3-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-6(14-15-12(13)19)9-4-7-2-3-8(16)5-10(7)18-11(9)17/h2-5,16H,1H3,(H3,13,15,19)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGMVWOFVXGNGI-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC2=C(C=C(C=C2)O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC2=C(C=C(C=C2)O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019721.png)
![3-{[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]amino}benzoic acid](/img/structure/B6019729.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6019738.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6019748.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B6019759.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6019767.png)
![5-(dimethylamino)-2-(2-{3-[(2-methylphenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-3(2H)-pyridazinone](/img/structure/B6019776.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6019787.png)

![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6019809.png)
![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)
